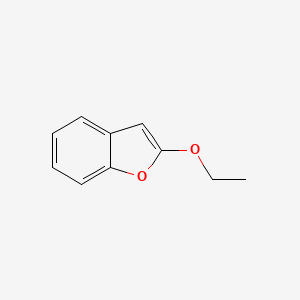

2-Ethoxy-1-benzofuran

CAS No.: 871896-52-5

Cat. No.: VC17259073

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871896-52-5 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 2-ethoxy-1-benzofuran |

| Standard InChI | InChI=1S/C10H10O2/c1-2-11-10-7-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3 |

| Standard InChI Key | OAZBUFPEEVRVEX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=CC=CC=C2O1 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-ethoxy-1-benzofuran is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. Its IUPAC name derives from the benzofuran scaffold, where the ethoxy group occupies position 2. The compound’s structure features a planar aromatic system, with the oxygen atom in the furan ring contributing to electron delocalization. This configuration enhances stability and influences intermolecular interactions, such as hydrogen bonding and π-π stacking .

Table 1: Comparative Analysis of Benzofuran Derivatives

| Compound | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-Ethoxy-1-benzofuran | C₁₀H₁₀O₂ | 2-ethoxy | 162.19 | Moderate lipophilicity, planar structure |

| 5-Ethoxy-1-benzofuran-3-carboxylic acid | C₁₁H₁₀O₄ | 5-ethoxy, 3-carboxylic acid | 206.19 | High polarity, hydrogen-bonding capacity |

| 2-Methylbenzofuran | C₉H₈O | 2-methyl | 132.16 | Increased hydrophobicity |

The ethoxy group at position 2 introduces steric and electronic effects distinct from other substitution patterns. For instance, 5-ethoxy derivatives exhibit enhanced solubility due to polar functional groups, whereas 2-ethoxy analogs prioritize lipophilicity, favoring membrane permeability in biological systems .

Synthetic Strategies for 2-Ethoxy-1-benzofuran

Copper-Catalyzed Cyclization

A prevalent method for benzofuran synthesis involves copper-mediated reactions. For example, o-hydroxyacetophenone derivatives undergo etherification and cyclization under basic conditions to form the benzofuran core. Adapting this approach, 2-ethoxy-1-benzofuran can be synthesized via:

-

Etherification: Treating o-hydroxybenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.

-

Cyclization: Using CuCl as a catalyst to facilitate furan ring closure, as demonstrated in analogous syntheses of trifluoroethyl-substituted benzofurans .

This method yields moderate to high efficiency (45–93%) and is scalable for industrial production .

Rhodium-Catalyzed C–H Activation

Recent advances employ rhodium complexes to streamline benzofuran synthesis. For instance, CpRh-catalyzed C–H activation of benzamides with vinylene carbonate produces substituted benzofurans via migratory insertion and β-oxygen elimination . While this method primarily targets 3-substituted derivatives, modifying the substrate to include ethoxy groups at position 2 could achieve the desired compound.

Electrochemical Approaches

Innovative electrochemical methods utilize platinum electrodes to facilitate seleniranium intermediate formation, leading to benzofuran derivatives . Although untested for 2-ethoxy-1-benzofuran, this solvent-free strategy offers an eco-friendly alternative with potential for high regioselectivity.

Industrial and Material Science Applications

Pharmaceutical Intermediates

2-Ethoxy-1-benzofuran serves as a precursor in synthesizing complex drug candidates. Its carboxylic acid derivatives, for instance, are pivotal in developing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Polymer Chemistry

Benzofuran-based polymers exhibit unique optical and electronic properties. Incorporating ethoxy groups improves solubility in organic solvents, facilitating the production of flexible OLEDs and conductive films .

Challenges and Future Directions

Despite its promise, 2-ethoxy-1-benzofuran’s practical utilization faces hurdles:

-

Synthetic Complexity: Regioselective ethoxy introduction requires precise control to avoid byproducts.

-

Toxicity Profiles: Preliminary in vitro data must be validated through in vivo studies to assess safety.

-

Scalability: Transitioning laboratory methods to industrial production necessitates cost-effective catalysts and solvents.

Future research should prioritize structure-activity relationship (SAR) studies to optimize bioactivity and explore hybrid molecules combining benzofuran cores with pharmacophores like quinoline or pyrazole.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume